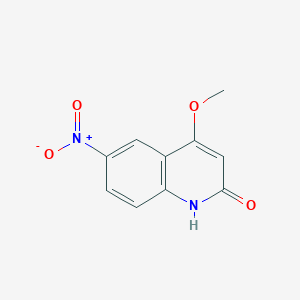4-Methoxy-6-nitroquinolin-2(1H)-one
CAS No.: 934687-51-1
Cat. No.: VC7273089
Molecular Formula: C10H8N2O4
Molecular Weight: 220.184
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 934687-51-1 |
|---|---|
| Molecular Formula | C10H8N2O4 |
| Molecular Weight | 220.184 |
| IUPAC Name | 4-methoxy-6-nitro-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C10H8N2O4/c1-16-9-5-10(13)11-8-3-2-6(12(14)15)4-7(8)9/h2-5H,1H3,(H,11,13) |
| Standard InChI Key | SKAKTZMQMZMWKS-UHFFFAOYSA-N |
| SMILES | COC1=CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-] |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a quinoline backbone substituted with a methoxy group at position 4, a nitro group at position 6, and a ketone moiety at position 2 (Figure 1). The planar aromatic system facilitates π-π interactions, while the electron-withdrawing nitro group (-NO₂) and electron-donating methoxy (-OCH₃) group create a polarized electronic environment . This polarity influences solubility, reactivity, and optical properties, as observed in related quinolinones .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.18 g/mol |
| CAS Number | 934687-51-1 |
| Substituent Positions | 4-OCH₃, 6-NO₂, 2-ketone |
Spectroscopic Insights
Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct shifts for aromatic protons adjacent to nitro and methoxy groups. For example, protons at position 5 and 7 typically resonate downfield (δ 7.8–8.2 ppm) due to nitro group deshielding, while methoxy protons appear as singlets near δ 3.9 ppm. Infrared (IR) spectra show strong absorptions for carbonyl (C=O, ~1650 cm⁻¹) and nitro (N-O, ~1520 cm⁻¹) groups .
Synthesis and Modification
Cyclocondensation Approaches
A common route involves cyclocondensation of p-anisidine (4-methoxyaniline) with malonic acid derivatives. In a method adapted from Shobana et al., polyphosphoric acid (PPA) promotes cyclization at elevated temperatures (150–160°C), yielding 4-hydroxy-6-methoxyquinolin-2(1H)-one intermediates . Subsequent nitration using nitric acid/sulfuric acid mixtures introduces the nitro group at position 6.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | p-Anisidine, malonic acid, PPA | 84% |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 65–70% |
Functionalization Strategies
The ketone at position 2 and nitro group at position 6 enable further derivatization:
-
Sulfinylation: Reaction with 4-methylbenzenesulfinyl chloride introduces sulfinate groups, enhancing fluorescence properties .
-
Chlorination: Phosphoryl chloride (POCl₃) converts hydroxyl groups to chlorides, improving electrophilicity for nucleophilic substitutions .
Physicochemical Properties
Solubility and Stability
4-Methoxy-6-nitroquinolin-2(1H)-one is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). The nitro group confers thermal stability, though prolonged exposure to light may cause degradation .
Optical Properties
Fluorescence studies on sulfinate derivatives reveal emission maxima in the blue-green region (λₑₘ ≈ 450–500 nm), suggesting potential applications in optoelectronics. Quantum yields depend on substituent electronic effects, with electron-donating groups enhancing emission intensity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume